molecular formula C9H5BrClN3OS B254013 N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide

N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No. B254013
M. Wt: 318.58 g/mol
InChI Key: HAOKFPGZJJNOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide, also known as BCTC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biology. BCTC is a thiadiazole derivative that acts as a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide acts as a competitive antagonist of TRPV1 channels, binding to the channel pore and preventing the influx of calcium ions. This results in the inhibition of TRPV1-mediated responses such as pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to have potent analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. It has also been shown to reduce inflammation in models of acute and chronic inflammation. N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as chronic pain, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide in lab experiments is its high selectivity for TRPV1 channels, which allows for specific targeting of these channels without affecting other ion channels. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the use of N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide in scientific research. One area of interest is the investigation of its potential use in the treatment of chronic pain, which is a major public health problem. Another area of interest is the investigation of its potential use in the treatment of cancer, as TRPV1 channels have been implicated in cancer cell proliferation and survival. Additionally, N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide may have applications in the treatment of other diseases such as diabetes and inflammatory bowel disease.

Synthesis Methods

The synthesis of N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide involves the reaction of 4-bromo-2-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine and biology. Its ability to selectively block TRPV1 channels has led to its use as a tool for investigating the role of these channels in various physiological and pathological processes. TRPV1 channels are involved in pain sensation, inflammation, and thermoregulation, and their dysregulation has been implicated in various diseases such as chronic pain, diabetes, and cancer.

properties

Product Name

N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide

Molecular Formula

C9H5BrClN3OS

Molecular Weight

318.58 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C9H5BrClN3OS/c10-5-1-2-7(6(11)3-5)13-9(15)8-4-12-16-14-8/h1-4H,(H,13,15)

InChI Key

HAOKFPGZJJNOOR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)C2=NSN=C2

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)C2=NSN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.